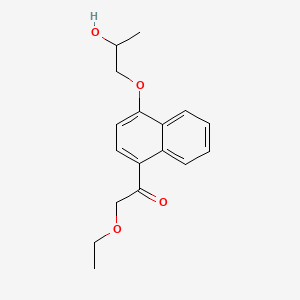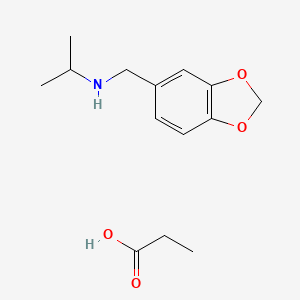
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, propanoate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, propanoate (salt) is a chemical compound with the molecular formula C13H19NO4. It is known for its unique structure, which includes a benzodioxole ring fused with a methanamine group and a propanoate salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, propanoate (salt) typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Methanamine Group: The methanamine group is introduced via a reductive amination reaction, where the benzodioxole intermediate reacts with an amine source in the presence of a reducing agent.
Formation of the Propanoate Salt: The final step involves the esterification of the methanamine intermediate with propanoic acid, followed by neutralization with a suitable base to form the propanoate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The industrial synthesis also includes purification steps like crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, propanoate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxides, amines, alcohols, and substituted benzodioxole derivatives .
Scientific Research Applications
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, propanoate (salt) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, propanoate (salt) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including oxidative stress response, inflammation, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, acetate (salt)
- 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, butanedioate (salt)
- 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, (E)-2-butenedioate (salt) (1:1)
Uniqueness
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, propanoate (salt) is unique due to its specific propanoate salt form, which may confer distinct physicochemical properties and biological activities compared to its analogs .
Properties
CAS No. |
72156-40-2 |
|---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine;propanoic acid |
InChI |
InChI=1S/C11H15NO2.C3H6O2/c1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10;1-2-3(4)5/h3-5,8,12H,6-7H2,1-2H3;2H2,1H3,(H,4,5) |
InChI Key |
JROQSKFJKHSWDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CC(C)NCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


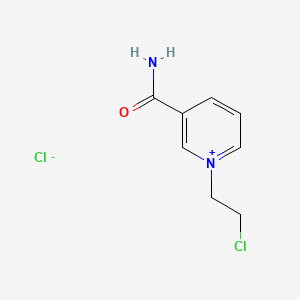
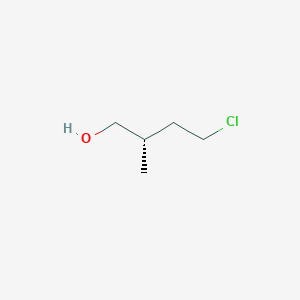
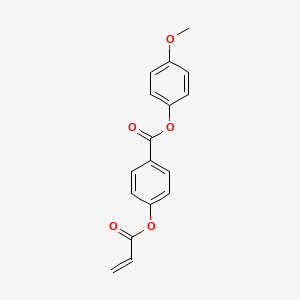
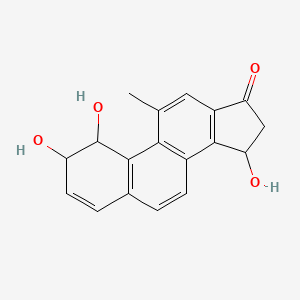
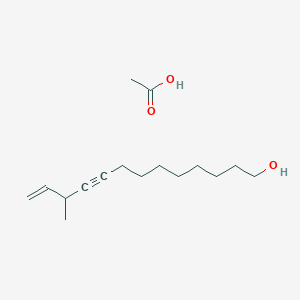
![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
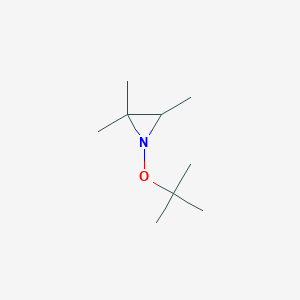
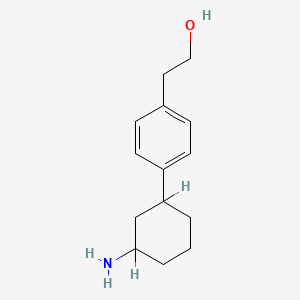

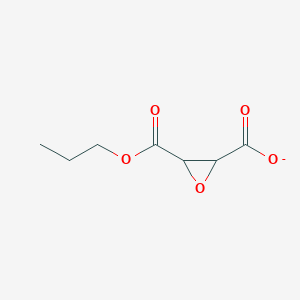
![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)

